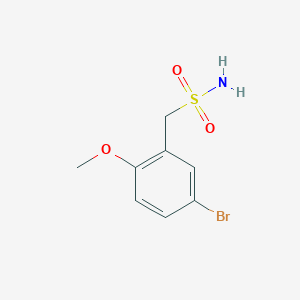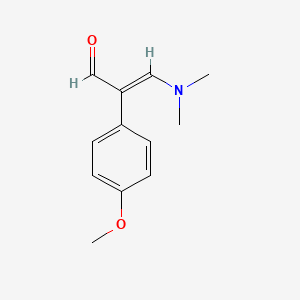![molecular formula C11H16N2O B13215240 2,8,8-Trimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13215240.png)
2,8,8-Trimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8,8-Trimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound is part of the pyrido[1,2-a]pyrimidinone family, which is known for its diverse biological activities and applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,8-Trimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several methods. One common approach involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction typically requires heating under reflux with methanol sodium (MeONa) in butanol (BuOH), leading to the formation of the desired pyrido[1,2-a]pyrimidinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-temperature cyclization reactions and the employment of suitable catalysts, are likely to be applied in large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,8,8-Trimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced pyrido[1,2-a]pyrimidinone derivatives .
Scientific Research Applications
2,8,8-Trimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,8,8-Trimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. Preliminary studies suggest that the compound may exert its effects through the inhibition of certain enzymes or receptors, leading to its observed biological activities . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-hydroxyethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
- 3,7,7-trimethyl-4-(pyridin-4-yl)-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one
- (4R,4aS,7aS,8S)-4,8-dihydroxy-6,6,8-trimethyl-1H,3H,4H,4aH,5H,6H,7H,7aH-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
2,8,8-Trimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern and the resulting biological activities. Its trimethyl substitution at positions 2 and 8, along with the pyrido[1,2-a]pyrimidinone core, distinguishes it from other similar compounds .
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2,8,8-trimethyl-7,9-dihydro-6H-pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C11H16N2O/c1-8-6-10(14)13-5-4-11(2,3)7-9(13)12-8/h6H,4-5,7H2,1-3H3 |
InChI Key |
OMBSBYOGTMNETC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2CCC(CC2=N1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


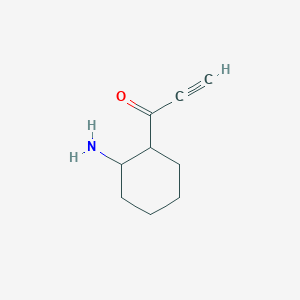
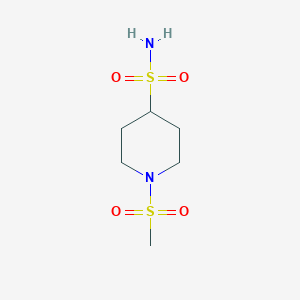
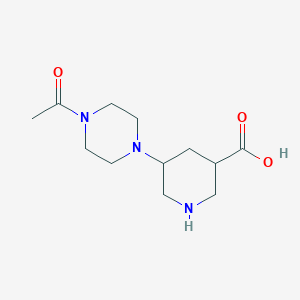
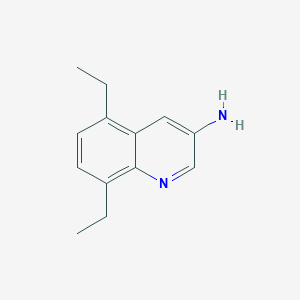
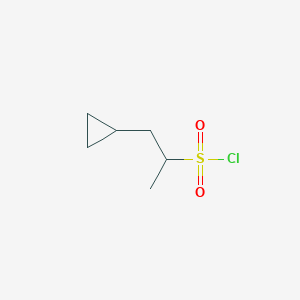

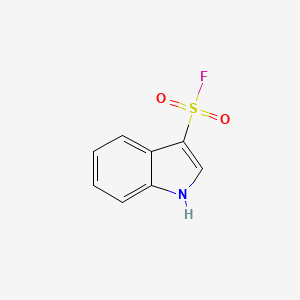
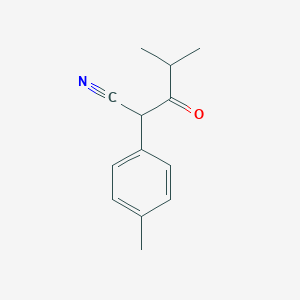
![3-methyl-2-[(4-nitro-1H-pyrrol-2-yl)formamido]butanoic acid](/img/structure/B13215220.png)
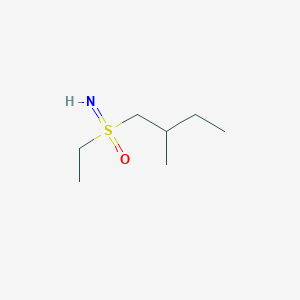
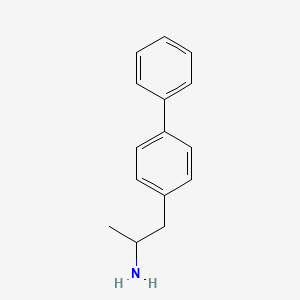
![5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B13215244.png)
